molecular formula C15H27N7O8 B1330010 精-甘-天-丝 CAS No. 91037-65-9

精-甘-天-丝

货号 B1330010
CAS 编号: 91037-65-9
分子量: 433.42 g/mol
InChI 键: NNRFRJQMBSBXGO-CIUDSAMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide that is a key component of the cell attachment domain of fibronectin . It promotes the attachment of rat kidney fibroblasts to fibronectin and synthetic fibronectin peptides coupled to protein-coated plastic . It also inhibits integrin receptor function, decreases systemic inflammation via inhibition of collagen-triggered activation of leukocytes, and attenuates the expression of inflammatory cytokines, iNOS, and MMP-9 .


Synthesis Analysis

The synthesis of Arg-Gly-Asp-Ser involves the use of ionizable lipids, which can be formulated into lipid nanoparticles (LNPs) for integrin binding on cells and targeted mRNA delivery . The LNPs are formulated using microfluidic devices and screened in vitro for size, mRNA encapsulation efficiency, transfection efficiency, and cell viability .


Molecular Structure Analysis

The empirical formula of Arg-Gly-Asp-Ser is C15H27N7O8, and it has a molecular weight of 433.42 . The SMILES string representation of its structure is NC@@H=N)C(=O)NCC(=O)NC@@H=O)C(=O)NC@@HC(O)=O .

科学研究应用

Thrombolysis Therapy

  • Scientific Field : Medical Science, Pharmacology .
  • Application Summary : RGDS has been used in the development of a novel biodegradable delivery nanosystem to carry drugs to target thrombus, reduce the dosage of the drug, and system side effects .
  • Methods of Application : A novel urokinase/poly- α, β - d, l -aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
  • Results or Outcomes : The thrombolytic potency (1288.19 ± 155.20 U/mg) of the UK/PD-RGDS complex nano-globule (18–130 nm) was 1.3 times that of commercial UK (966.77 ± 148.08 U/mg). In vivo, the UK/PD-RGDS complex (2000 IU/kg) could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK (20,000 IU/kg) .

Stabilization of Long-Term Potentiation

  • Scientific Field : Neuroscience .
  • Application Summary : RGDS peptides have been used to block the extracellular interactions of adhesion receptors belonging to a subclass of the integrin family, which are tested for their effects on the stabilization of long-term potentiation (LTP) in hippocampal slices .
  • Methods of Application : Infusions of integrin antagonists after application of theta bursts resulted in the occurrence of a decremental form of LTP .
  • Results or Outcomes : The results indicate that a matrix recognition event occurring several minutes after induction of LTP is a necessary step in the stabilization of potentiated synapses .

Cell Attachment Study

  • Scientific Field : Cell Biology .
  • Application Summary : RGDS has been used to study its effects on cell attachment in rats .
  • Methods of Application : Cells were pretreated with RGDS to assess the role of integrin in the cell attachment process .
  • Results or Outcomes : The study helped in understanding the interaction of fibrinogen with erythrocytes occurs through integrin related receptor .

Development of Therapies for Glioblastoma

  • Scientific Field : Oncology .
  • Application Summary : RGDS has been used in the development of therapies for Glioblastoma (GBM), the most lethal and common malignant primary brain tumor in adults . A hydrogel with mechanical properties compatible with the brain and the ability to disrupt the dynamic and reciprocal interaction between fibronectin and tumor cells was produced .
  • Methods of Application : High-molecular-weight hyaluronic acid (HMW-HA) functionalized with RGDS was used to produce the polymeric matrix. Liposomes encapsulating doxorubicin (DOX) were also included in the hydrogel to kill GBM cells .
  • Results or Outcomes : The resulting hydrogel containing liposomes with therapeutic DOX concentrations presented rheological properties like a healthy brain. In vitro assays demonstrated that unmodified HMW-HA hydrogels only caused GBM cell killing after DOX incorporation. Conversely, RGDS-functionalized hydrogels displayed per se cytotoxicity .

Thrombolysis Therapy (Enhanced)

  • Scientific Field : Medical Science, Pharmacology .
  • Application Summary : An enhanced version of the thrombolysis therapy application was developed using a novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) .
  • Methods of Application : The UK/PD-RGDS complex was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
  • Results or Outcomes : The thrombolytic potency of the UK/PD-RGDS complex nano-globule was 1.3 times that of commercial UK. In vivo, the UK/PD-RGDS complex could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK .

Inhibition of Fibronectin in Glioblastoma

  • Scientific Field : Oncology .
  • Application Summary : RGDS has been used to inhibit fibronectin in Glioblastoma (GBM), a common malignant primary brain tumor in adults . A hydrogel with mechanical properties compatible with the brain and the ability to disrupt the dynamic and reciprocal interaction between fibronectin and tumor cells was produced .
  • Methods of Application : High-molecular-weight hyaluronic acid (HMW-HA) functionalized with RGDS was used to produce the polymeric matrix. Liposomes encapsulating doxorubicin (DOX) were also included in the hydrogel to kill GBM cells .
  • Results or Outcomes : The resulting hydrogel containing liposomes with therapeutic DOX concentrations presented rheological properties like a healthy brain. In vitro assays demonstrated that unmodified HMW-HA hydrogels only caused GBM cell killing after DOX incorporation. Conversely, RGDS-functionalized hydrogels displayed per se cytotoxicity .

Enhanced Thrombolysis Therapy

  • Scientific Field : Medical Science, Pharmacology .
  • Application Summary : An enhanced version of the thrombolysis therapy application was developed using a novel urokinase/poly-α, β-d, l-aspartyl-Arg-Gly-Asp-Ser complex (UK/PD-RGDS) .
  • Methods of Application : The UK/PD-RGDS complex was synthesized and simply prepared. Its thrombolytic potency was assayed by the bubble-rising method and in vitro thrombolytic activity by the thrombus clot lysis assay separately .
  • Results or Outcomes : The thrombolytic potency of the UK/PD-RGDS complex nano-globule was 1.3 times that of commercial UK. In vivo, the UK/PD-RGDS complex could reduce the dose of UK by 90% while achieving the equivalent thrombolysis effect as the free UK .

安全和危害

Arg-Gly-Asp-Ser should be handled with personal protective equipment and face protection. It should be stored at a temperature of -20°C . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

未来方向

The use of Arg-Gly-Asp-Ser in targeted mRNA delivery and gene editing applications is a promising area of research . It may allow for mRNA-based protein replacement and gene editing in a more efficient and specific manner with reduced off-target effects .

属性

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920002
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-gly-asp-ser

CAS RN

91037-65-9
Record name Arginyl-glycyl-aspartyl-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxyethylidene}amino)-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIBRONECTIN TETRAPEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6UDA2MFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-gly-asp-ser
Reactant of Route 2
Arg-gly-asp-ser
Reactant of Route 3
Arg-gly-asp-ser
Reactant of Route 4
Arg-gly-asp-ser
Reactant of Route 5
Arg-gly-asp-ser
Reactant of Route 6
Arg-gly-asp-ser

Citations

For This Compound
7,840
Citations
H KOMAZAWA, I SAIKI, M AOKI… - Biological and …, 1993 - jstage.jst.go.jp
… Synthetic peptide analogues of the Arg—Gly—Asp—Ser (RGDS) sequence of fibronectin in which the amino acid of Gly was substituted with another one, named X, Le. Arg—X—Asp—…
Number of citations: 26 www.jstage.jst.go.jp
GA Homandberg, F Hui - Archives of biochemistry and biophysics, 1994 - Elsevier
… is Arg-Gly—AspSer-dependent and which has recently been detected in cartilage (31). … various peptide analogs of the RGDS (Arg—Gly—Asp-Ser) integrinbinding sequence to block Fn-f…
Number of citations: 59 www.sciencedirect.com
R Ortega-Velazquez, MLD Ez-Marqués… - The FASEB …, 2003 - Wiley Online Library
… We analyzed the effect of a RGD-containing peptide, as Arg-Gly-Asp-Ser (RGDS), on the regulation of TGF-β1 secretion in cultured human mesangial cells. We found that RGDS …
Number of citations: 49 faseb.onlinelibrary.wiley.com
Y Kasuya, K Fujimoto, M Miyamoto… - Journal of biomedical …, 1994 - Wiley Online Library
… The adhesive interaction of cells with extracellular matrix components is essential for a variety of cellular functions, and is frequently mediated by a tetra peptide, Arg-GlyAsp-Ser (RGDS)…
Number of citations: 12 onlinelibrary.wiley.com
Y Shibasaki, S Hirohara, K Terada, T Ando… - Peptide …, 2011 - Wiley Online Library
… Here, we designed a novel scaffold where fibronectin-derived Gly-Arg-Gly-Asp-Ser (GRGDS) and Pro-His-Ser-Arg-Asn (PHSRN) peptides were simultaneously conjugated with poly(Pro…
Number of citations: 21 onlinelibrary.wiley.com
SD Wright, BC Meyer - The Journal of experimental medicine, 1985 - rupress.org
… (8, 9) have shown that the segment of the cell-binding domain of Fn recognized by normal rat kidney (NRK) cells comprises only a short sequence of amino acids: Arg-Gly-Asp-Ser (…
Number of citations: 135 rupress.org
H Fujii, H KOMAZAWA, H MORI, M KOJIMA… - Biological and …, 1995 - jstage.jst.go.jp
… We have investigated the inhibitory elfect of the N-terminal modified Arg—Gly—Asp—Ser (RGDS) analogues, AcDRGDS and AcDRLDS, on tumor cell adhesion to the components of …
Number of citations: 34 www.jstage.jst.go.jp
A Nicol, D Channe Gowda… - Journal of biomedical …, 1992 - Wiley Online Library
… poly[n(GVGVP), (GRGDSP)] containing the covalently incorporated cell adhesion sequence Arg-Gly-Asp-Ser (RGDS) were synthesized. These matrices were tested for their ability to …
Number of citations: 163 onlinelibrary.wiley.com
KP Soteriadou, MS Remoundos, MC Katsikas… - Journal of Biological …, 1992 - Elsevier
… Binding of gp63 to macrophage receptors is inhibited by Arg-Gly-Asp-Ser (RGDS)-containing synthetic peptides of fibronectin and by antibodies to these peptides. However, gp63 lacks …
Number of citations: 116 www.sciencedirect.com
DA Cheresh, JR Harper - Journal of Biological Chemistry, 1987 - ASBMB
… The detergent extract was allowed to bind to Gly-Arg-Gly-AspSer-Pro-Lys-Sepharose and the receptor was eluted with 1 mg/ml Gly-Arg-Gly-Asp-Ser-Pro as above. Analysis of eluted …
Number of citations: 168 www.jbc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。